molecular formula C6H12ClN3 B582498 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1359655-82-5

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B582498
CAS No.: 1359655-82-5
M. Wt: 161.633
InChI Key: GVZYPNZOLWQEEP-UHFFFAOYSA-N
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Description

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₂ClN₃. It is a versatile building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the reaction of 1,2-diamines with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrazine
  • 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine

Uniqueness

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific ring structure and the presence of a hydrochloride group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYPNZOLWQEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CNC2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744497
Record name 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359655-82-5
Record name 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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